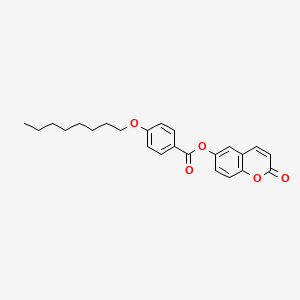
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6-ol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzopyran ring can yield dihydrobenzopyran derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Nitro and halogenated benzopyran derivatives.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its benzopyran moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is primarily attributed to its ability to interact with various molecular targets. The benzopyran moiety can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-1-benzopyran-6-yl pyridine-4-carboxylate
- 6-acetoxycoumarin
- 4-methyl-2-oxo-2H-chromen-6-yl derivatives
Uniqueness
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is unique due to its octyloxy substituent, which enhances its lipophilicity and potentially improves its bioavailability and membrane permeability. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its distinct biological activities .
Properties
CAS No. |
866100-01-8 |
|---|---|
Molecular Formula |
C24H26O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2-oxochromen-6-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H26O5/c1-2-3-4-5-6-7-16-27-20-11-8-18(9-12-20)24(26)28-21-13-14-22-19(17-21)10-15-23(25)29-22/h8-15,17H,2-7,16H2,1H3 |
InChI Key |
HEGBLBBUJGXRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















